
5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione, commonly known as TFPD, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and properties have made it an attractive compound for research in the fields of chemistry, biology, and medicine. In
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione:
Neuroprotection and Anti-neuroinflammatory Agents
5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione derivatives have shown promising potential as neuroprotective and anti-neuroinflammatory agents. These compounds can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells, which are key mediators of inflammation in the brain. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s diseases .
Anticancer Agents
This compound has been explored for its anticancer properties, particularly as a CDK2 inhibitor. CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the selective targeting of tumor cells. Studies have shown that derivatives of this compound exhibit significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) .
Antiviral Agents
5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione derivatives have been investigated for their antiviral properties. These compounds can interfere with viral replication processes, making them potential candidates for the development of antiviral drugs. Their efficacy against a range of viruses, including influenza and herpes simplex virus, has been a subject of research .
Antimicrobial Agents
The compound has also been studied for its antimicrobial properties. It has shown effectiveness against a variety of bacterial and fungal pathogens. This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Antioxidant Agents
Research has indicated that derivatives of 5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione possess antioxidant properties. These compounds can neutralize free radicals, thereby protecting cells from oxidative stress. This property is particularly valuable in the development of treatments for diseases where oxidative stress plays a key role, such as cardiovascular diseases and certain types of cancer .
Anti-inflammatory Agents
Beyond neuroinflammation, this compound has broader anti-inflammatory applications. It can inhibit various inflammatory pathways, making it useful in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Molecular Probes in Biochemical Research
5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione derivatives are used as molecular probes in biochemical research. Their unique chemical properties allow them to interact with specific biological targets, making them useful tools for studying enzyme functions, protein interactions, and cellular processes .
Drug Design and Development
The compound serves as a valuable scaffold in drug design and development. Its chemical structure allows for the easy modification and optimization of pharmacokinetic and pharmacodynamic properties. This versatility makes it a popular choice in the synthesis of new therapeutic agents .
These applications highlight the versatility and potential of 5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione in various fields of scientific research.
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-5H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h1-2H,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXNHQUYKAKAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=O)C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B6590612.png)

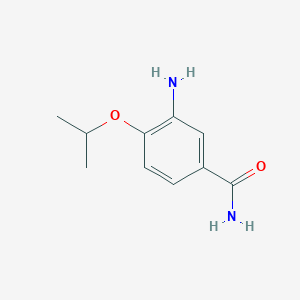
![(11bR)-4-Hydroxy-2,6-bis(triphenylsilyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B6590624.png)



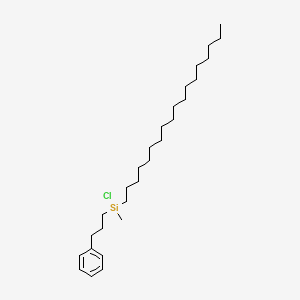
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,32]dioxaphosphepin](/img/structure/B6590660.png)
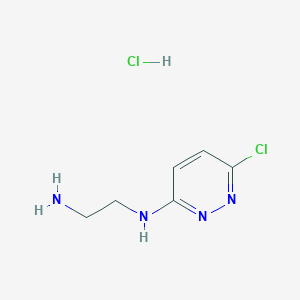
![2-[2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6590670.png)
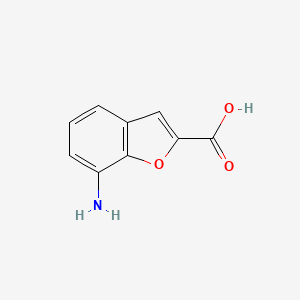
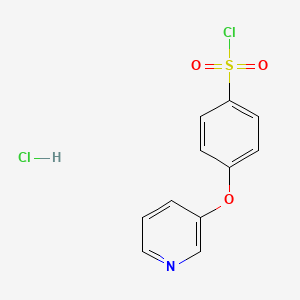
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine hydrofluoride](/img/structure/B6590704.png)